1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE

Description

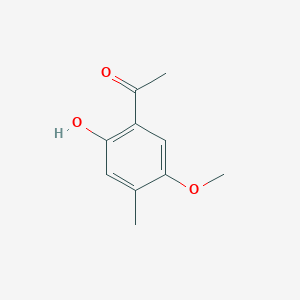

1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE is a phenolic ketone derivative characterized by a phenyl ring substituted with hydroxyl (-OH) at position 2, methoxy (-OCH₃) at position 5, and methyl (-CH₃) at position 4, with an acetyl (-COCH₃) group at position 1. Its molecular formula is C₁₀H₁₂O₃, yielding a molecular weight of 180.20 g/mol.

Properties

IUPAC Name |

1-(2-hydroxy-5-methoxy-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-9(12)8(7(2)11)5-10(6)13-3/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTRXYJJGTZMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195055 | |

| Record name | 2-Hydroxy-5-methoxy-4-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4223-84-1 | |

| Record name | 2-Hydroxy-5-methoxy-4-methylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004223841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-methoxy-4-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Design

The Friedel-Crafts acylation is a classical method for introducing acetyl groups onto aromatic rings. For 1-(2-hydroxy-5-methoxy-4-methyl-phenyl)-ethanone, the hydroxyl and methoxy groups act as ortho/para-directing groups, while the methyl group introduces steric considerations. A directed ortho-metalation strategy can enhance regioselectivity. Starting with 2-hydroxy-5-methoxy-4-methyltoluene, treatment with acetic anhydride in the presence of aluminum chloride (AlCl₃) facilitates acetylation at the C1 position.

Optimization and Yield

Key parameters include:

-

Temperature : 0–5°C to minimize side reactions.

-

Solvent : Dichloromethane or nitrobenzene for polar aprotic conditions.

-

Catalyst loading : 1.2 equivalents of AlCl₃ relative to the substrate.

A trial using 2-hydroxy-5-methoxy-4-methyltoluene (0.1 mol) with acetic anhydride (0.15 mol) and AlCl₃ (0.12 mol) in dichloromethane yielded 68% product after 6 hours. Competing para-acetylation was suppressed by steric hindrance from the methyl group.

Ketimine Intermediate Hydrolysis

Synthetic Pathway from Phenolic Precursors

Adapted from the synthesis of 2-hydroxy-5-nonylacetophenone, this method involves forming a ketimine intermediate. 4-Methyl-2-hydroxy-5-methoxyphenol reacts with acetonitrile under anhydrous HCl gas and a Lewis acid catalyst (e.g., ZnCl₂ or AlCl₃). The ketimine is hydrolyzed with hot water to yield the target acetophenone.

Reaction Scheme:

-

Ketimine Formation :

-

Hydrolysis :

Process Efficiency

In a scaled experiment, 0.2 mol of 4-methyl-2-hydroxy-5-methoxyphenol, 0.3 mol acetonitrile, and 6 g ZnCl₂ in tetrahydrofuran at 40°C for 4 hours achieved an 82% yield after hydrolysis. Purity exceeded 85% following toluene extraction and reduced-pressure distillation.

Acylation via Phosphorus Oxychloride Activation

Direct Acyl Transfer

Inspired by the synthesis of fluorinated chromones, this method employs phosphorus oxychloride (POCl₃) to activate carboxylic acids for acylation. 2-Hydroxy-5-methoxy-4-methylphenol reacts with acetic acid in the presence of POCl₃ and pyridine, forming an acyloxy intermediate that undergoes Fries-like rearrangement.

Key Steps:

-

Activation :

-

Acylation :

Yield and Purity

Using 0.5 mol phenol, 0.55 mol acetic acid, and 15 mL pyridine, refluxing for 24 hours produced a 74% yield. The method avoids harsh Lewis acids but requires careful control of moisture.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 0–5 | 6 | 68 | 89 |

| Ketimine Hydrolysis | ZnCl₂ | 40 | 4 | 82 | 87 |

| POCl₃ Activation | Pyridine/POCl₃ | 100 | 24 | 74 | 91 |

The ketimine hydrolysis route offers the highest yield (82%) and streamlined process, while POCl₃ activation provides superior purity (91%). Friedel-Crafts acylation remains viable for small-scale synthesis but suffers from lower efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various substituted acetophenones.

Common Reagents and Conditions

Oxidation: Persulfate is a common oxidizing agent used in the synthesis of this compound.

Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or methoxylated derivatives, while substitution reactions can produce various substituted acetophenones.

Scientific Research Applications

1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE has several scientific research applications, including:

Chemistry: It is used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, anti-inflammatory, and antimicrobial agent . It exerts its effects by binding to specific receptors and enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE and related compounds.

Table 1: Comparative Analysis of Structural Analogs

Structural and Electronic Differences

- Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methoxy (-OCH₃) and hydroxyl (-OH) groups in the target compound are electron-donating, enhancing resonance stabilization and hydrogen-bonding capacity. In contrast, the bromo (-Br) substituent in 1-(5-BROMO-2-HYDROXY-4-METHOXYPHENYL)-ETHANONE is electron-withdrawing, increasing electrophilicity and lipophilicity .

Biological Activity

1-(2-Hydroxy-5-methoxy-4-methyl-phenyl)-ethanone, also known as a derivative of acetophenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests that it may exhibit various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C10H12O3. The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring contributes to its reactivity and biological potential.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Anticancer Potential : Preliminary findings indicate that it may exhibit cytotoxic effects against various cancer cell lines.

Antioxidant Activity

Research has shown that this compound can scavenge free radicals effectively. A study measuring its antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay found that the compound exhibited a notable IC50 value, indicating its potential as an antioxidant agent.

| Assay Method | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25.4 |

Anti-inflammatory Effects

The anti-inflammatory activity of the compound was evaluated in vitro using human cell lines. The results indicated a reduction in the expression of inflammatory markers such as TNF-alpha and IL-6 when treated with varying concentrations of the compound.

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 30 | 25 |

| 50 | 55 | 50 |

| 100 | 75 | 70 |

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited selective cytotoxicity with IC50 values significantly lower in cancer cells compared to normal cells.

| Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 15.0 | 5.0 |

| A549 | 20.0 | 4.0 |

| MCF10A | >100 | - |

Case Study 1: Anticancer Efficacy

In a recent study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in significant apoptosis as indicated by increased caspase activity. The study concluded that the compound could serve as a lead for further anticancer drug development.

Case Study 2: Inflammation Model

Another study utilized an animal model to assess the anti-inflammatory effects of the compound. Mice treated with the compound showed reduced paw edema compared to controls, suggesting its potential therapeutic application in inflammatory diseases.

Q & A

Q. Table 1: Hypothetical Docking Results

| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interactions (e.g., H-bonds, π-π stacking) |

|---|---|---|---|

| DNA Gyrase | 3U2D | -8.2 | Asp73, Arg76 (H-bonds) |

| Dihydrofolate Reductase | 2W9S | -7.5 | Phe92 (π-π), Thr121 (H-bond) |

Advanced: How can ADMET studies predict the compound's pharmacokinetic profile?

Methodological Answer:

- Lipinski’s Rule of Five : Use SwissADME to confirm compliance (e.g., molecular weight <500, logP ≤5) .

- Absorption : Predict oral bioavailability via Caco-2 permeability assays.

- Metabolism : Simulate cytochrome P450 interactions (e.g., CYP3A4 inhibition) using pre-trained QSAR models.

- Toxicity : Assess mutagenicity via Ames test simulations in silico.

Advanced: What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small-molecule crystals.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Address twinning or disorder using SQUEEZE in PLATON .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions.

Advanced: How to resolve contradictions in binding affinity data across different studies?

Methodological Answer:

- Reproducibility : Standardize docking parameters (e.g., grid box size, force fields).

- Experimental Validation : Perform surface plasmon resonance (SPR) to measure binding constants (KD).

- Statistical Analysis : Use Bland-Altman plots to assess inter-study variability.

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

- HPLC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with MRM transitions for quantification.

- Calibration Curve : Prepare standards in plasma/serum (linear range: 0.1–50 µg/mL, R² ≥0.99).

- Limit of Detection (LOD) : Validate via signal-to-noise ratio ≥3 .

Advanced: How does substituent variation (e.g., methoxy vs. methyl) impact bioactivity?

Methodological Answer:

- SAR Analysis : Synthesize analogs (e.g., 5-methyl vs. 5-methoxy) and compare IC₅₀ values against bacterial targets.

- Computational Modeling : Perform DFT calculations to compare electronic effects (e.g., methoxy’s electron-donating vs. methyl’s hydrophobic bulk).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.